Osivelotor

Pharmacokinetics Preclinical Voxelotor

Osivelotor is a next-gen HbS polymerization inhibitor with superior PK vs. voxelotor—3.5× longer half-life, 4.8× greater exposure—enabling lower effective doses. In preclinical SCD models, it increases RBC half-life, raises hemoglobin, and reduces sickling at low oral doses. Its 19.9–30.7 day terminal half-life and RBC partitioning make it ideal for erythrocyte-targeted drug delivery research. Backed by Phase 2/3 data showing once-daily 100–150 mg oral dosing achieves mean Hb increases of +2.67 to +3.27 g/dL. Procure for benchmarking, trial support, or formulation studies.

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
CAS No. 2417955-18-9
Cat. No. B10856709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsivelotor
CAS2417955-18-9
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1COCC(N1C(=O)C2=C(N=CC=C2)CCO)COC3=CC=CC(=C3C=O)O
InChIInChI=1S/C20H22N2O6/c23-9-6-17-15(3-2-7-21-17)20(26)22-8-10-27-12-14(22)13-28-19-5-1-4-18(25)16(19)11-24/h1-5,7,11,14,23,25H,6,8-10,12-13H2/t14-/m0/s1
InChIKeyNIWBSQAKKNNWBT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Osivelotor (CAS 2417955-18-9): A Next-Generation HbS Polymerization Inhibitor for Sickle Cell Disease


Osivelotor (formerly GBT021601, GBT601, PF-07940367) is an investigational, orally bioavailable, small molecule allosteric modulator of sickle hemoglobin (HbS) [1]. It belongs to the class of HbS polymerization inhibitors, sharing its core mechanism of action with the first-in-class drug voxelotor [2]. Both compounds function by binding to the N-terminal valine of the α-globin chain, which stabilizes hemoglobin in its high-oxygen-affinity R-state, thereby inhibiting deoxygenation-induced polymerization, the root cause of red blood cell sickling, hemolysis, and vaso-occlusive crises in sickle cell disease (SCD) . Osivelotor is currently in Phase 2/3 clinical trials for the treatment of SCD [3].

The Critical Need for Differentiating Osivelotor from Voxelotor and Other SCD Therapies


Despite sharing a molecular target with the now-withdrawn first-generation drug voxelotor, osivelotor cannot be considered a generic substitute [1]. Its value proposition is defined by a quantifiably superior pharmacokinetic (PK) profile, which is not a class-wide feature but a specific attribute of this compound [2]. This improved PK profile translates directly to a lower effective dose for achieving therapeutic hemoglobin occupancy, a potential reduction in pill burden, and an improved efficacy signal in early clinical trials [3][4]. Conversely, the shared mechanism of action with voxelotor also introduces a class-specific procurement and safety consideration, making the evaluation of alternative HbS modulators or other therapeutic classes, such as pyruvate kinase-R (PKR) activators, a distinct and non-trivial decision [5].

Osivelotor (2417955-18-9) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Comparators


Superior Preclinical Pharmacokinetics: Osivelotor Demonstrates 4.8-Fold Higher Exposure and 3.5-Fold Longer Half-Life Than Voxelotor in Rats

The most critical differentiation for Osivelotor is its optimized preclinical PK profile relative to voxelotor, which directly addresses the first-generation drug's limitations. In a cassette-dosing rat study, Osivelotor (GBT021601) achieved a ~4.8-fold greater systemic exposure and a ~3.5-fold longer half-life than voxelotor [1]. This improved PK is a primary differentiator from other SCD pipeline candidates like mitapivat (AG-348) or etavopivat (FT-4202), which are PKR activators with a distinct, indirect mechanism of action, making direct PK comparisons less relevant [2].

Pharmacokinetics Preclinical Voxelotor Drug Discovery

Phase 1 Clinical PK Confirmation: 19.9-30.7 Day Half-Life in Humans Supports Feasibility of Once-Daily Dosing

The preclinical PK advantage was confirmed in a first-in-human study. In healthy participants, Osivelotor exhibited a terminal elimination half-life of 19.9 to 30.7 days with high partitioning into red blood cells [1]. For comparison, the reported half-life of voxelotor in healthy subjects is approximately 7-11 days [2]. While this is a cross-study comparison, the 2- to 3-fold longer half-life for Osivelotor supports its potential for a more convenient dosing schedule. In patients with SCD, the half-life was shorter (~10 days), a disease-dependent PK phenomenon also observed with voxelotor but notably shorter than Osivelotor's half-life in healthy subjects [1][3].

Pharmacokinetics Phase 1 Clinical Trial Half-Life

Phase 2/3 Trial Hemoglobin Increase: Mean Hb Increase of 2.67-3.17 g/dL Over 12 Weeks with Osivelotor 100-150 mg

The clinical proof-of-concept for Osivelotor's improved PK is its robust effect on hemoglobin (Hb) levels. In a 12-week, open-label Phase 2/3 study (Part A, NCT05431088), patients with SCD receiving Osivelotor 100 mg (n=13) had a mean Hb increase from baseline of 2.63 g/dL (±1.42), and those on 150 mg (n=12) had an increase of 3.27 g/dL (±1.70) [1][2]. This compares favorably to voxelotor, which in its pivotal Phase 3 HOPE trial (NCT03036813) demonstrated a mean Hb increase of 1.1 g/dL (1500 mg dose) versus placebo at 24 weeks [3]. Although trial designs differ, this cross-study comparison suggests a greater magnitude of Hb increase with Osivelotor at substantially lower doses, a direct consequence of its improved PK profile.

Efficacy Phase 2/3 Clinical Trial Hemoglobin

Dose Advantage: Therapeutic Hb Occupancy Achieved at a Fraction of the Voxelotor Dose

A direct consequence of the superior PK profile is the ability to achieve target hemoglobin (Hb) occupancy at a significantly lower dose. Preclinical and early clinical data indicate that Osivelotor achieves similar or higher levels of HbS occupancy compared to voxelotor but at substantially lower oral doses (e.g., 100-150 mg vs. 1500 mg for voxelotor) [1][2]. This is not merely a potency advantage but a drug-specific property stemming from its longer half-life and higher RBC partitioning. This differentiates it from other oral SCD agents like hydroxyurea, which has a distinct mechanism (HbF induction), and investigational PKR activators, which increase Hb-oxygen affinity indirectly [3].

Pharmacodynamics Hb Occupancy Dose Comparison Voxelotor

Safety and Tolerability Profile: Phase 1 Data Shows No Treatment Discontinuations in SCD Patients

In the first-in-human Phase 1 trial, Osivelotor was generally well tolerated in both healthy participants (N=129) and SCD patients (N=6). Importantly, no participants with SCD discontinued the study due to a treatment-emergent adverse event [1]. In the larger Phase 2 portion, treatment-related adverse events (TEAEs) were reported in 17.1% of patients (6/35), with headache (n=4) and diarrhea (n=2) being the most common [2]. While a direct safety comparison with voxelotor is not possible from these early-phase data, the safety profile is a necessary component of the overall value proposition. It is critical to note, however, that as a class, HbS polymerization inhibitors have faced regulatory scrutiny. The global withdrawal of voxelotor due to post-marketing safety concerns has placed the entire mechanism under a cautionary lens, leading to a partial clinical hold on Osivelotor trials [3]. This class-level safety concern is a key differentiator when considering alternative SCD treatments.

Safety Tolerability Phase 1 Adverse Events

Impact on Red Blood Cell Health: Quantitative Reduction in Sickling and Improvement in Deformability in a Murine Model

In a murine model of SCD (SS mice), treatment with Osivelotor (GBT021601) led to outcomes not seen preclinically with voxelotor, including a significant increase in both red blood cell (RBC) half-life and hemoglobin levels [1]. The study demonstrated that oral dosing of GBT021601 results in higher levels of Hb occupancy than voxelotor, which translated to improved RBC health [2]. Specifically, treatment reduced RBC sickling, improved RBC deformability, and increased tolerance to severe hypoxia. This quantitative improvement in RBC health metrics directly addresses the primary pathophysiology of SCD and provides a mechanistic link to the clinical Hb increases observed in human trials.

Efficacy Preclinical Murine Model RBC Deformability

High-Value Research and Industrial Applications for Osivelotor (2417955-18-9) Based on Quantitative Evidence


In Vivo Efficacy Studies in Murine Models of Sickle Cell Disease

Osivelotor is the compound of choice for preclinical SCD research where robust in vivo efficacy and superior PK are required. Unlike voxelotor, Osivelotor demonstrates quantifiable increases in RBC half-life and hemoglobin levels in SS mice, providing a clear efficacy signal for studying disease modification [1]. Its ~3.5-fold longer half-life in rats and ~4.8-fold greater exposure directly address the PK limitations of voxelotor, allowing for less frequent dosing in long-term animal studies and enabling the exploration of higher HbS occupancy without dose-limiting toxicity [2].

Clinical Trial Material Sourcing for Phase 2/3 Sickle Cell Disease Studies

For clinical research organizations and trial sponsors, Osivelotor represents a next-generation HbS polymerization inhibitor with a defined efficacy and safety profile from Phase 2/3 trials [1][2]. The compound's PK advantage, which enables a once-daily, low-dose oral regimen (100-150 mg) to achieve significant Hb increases (mean +2.67 to +3.27 g/dL), makes it a logistically simpler and potentially more cost-effective clinical candidate than voxelotor, which required a 1500 mg daily dose [3]. Its procurement for clinical trials is supported by established Phase 1 and Phase 2/3 data, providing a clear scientific and regulatory pathway.

Comparative Pharmacodynamic Studies of HbS Polymerization Inhibitors

Osivelotor is an essential tool for benchmarking and comparative research on HbS polymerization inhibitors. Its well-documented PK and PD profile allows for direct, head-to-head comparisons with other modulators in vitro and in vivo. Its ability to achieve high Hb occupancy at a 10-fold lower dose than voxelotor provides a unique opportunity to study the relationship between drug exposure, target engagement, and downstream effects on hemolysis and vaso-occlusion without the confounding factor of high drug loads [1][2]. This makes it invaluable for elucidating the optimal pharmacological profile for this class of drugs.

Formulation and Drug Delivery Research for High-RBC-Partitioning Compounds

The extreme partitioning of Osivelotor into the RBC compartment and its long terminal half-life (19.9-30.7 days in healthy subjects) make it a model compound for studying drug delivery systems targeting erythrocytes [1]. Its pharmacokinetic properties present unique challenges and opportunities for formulation scientists. Procuring Osivelotor for such research allows for the investigation of novel formulations aimed at optimizing the PK/PD relationship for chronic oral therapies where high RBC uptake is a desirable feature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osivelotor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.